nickel(2+);3,4,5,6-tetrabromophthalate
Description
Context of Coordination Chemistry and Significance of Transition Metal Complexes
Coordination chemistry is a fundamental branch of inorganic chemistry that studies the physical and chemical properties of coordination compounds or complexes. These complexes consist of a central metal atom or ion, in this case, nickel(II), bonded to a surrounding array of molecules or anions, known as ligands. Transition metal complexes are of paramount significance due to their diverse applications in catalysis, materials science, and biological systems. Their varied geometries, oxidation states, and electronic properties allow for the fine-tuning of their functions.
Overview of Nickel(II) Coordination Chemistry and Its Diverse Roles
Nickel(II), with its d⁸ electron configuration, is a versatile transition metal ion that forms complexes with a variety of coordination numbers and geometries, most commonly octahedral, square planar, and tetrahedral. wikipedia.orgchemijournal.comluc.edudocbrown.info The geometry and resulting magnetic properties of Ni(II) complexes are highly dependent on the nature of the coordinating ligands. luc.eduresearchgate.net Strong field ligands typically lead to the formation of square planar, diamagnetic complexes, whereas weak field ligands tend to form paramagnetic, octahedral or tetrahedral complexes. luc.edudocbrown.info These complexes play crucial roles in various catalytic processes, such as olefin polymerization and cross-coupling reactions.
Rationale for Investigating Polyhalogenated Phthalate (B1215562) Ligands in Complex Synthesis
The investigation of polyhalogenated phthalate ligands in the synthesis of metal complexes is driven by the unique electronic and steric properties these ligands can impart to the resulting compounds.
Phthalate anions are versatile ligands in coordination chemistry, capable of adopting various coordination modes, including monodentate, bidentate chelating, and bridging. This flexibility allows for the formation of a wide range of coordination architectures, from discrete mononuclear complexes to extended coordination polymers. The carboxylate groups of the phthalate ligand can coordinate to metal centers, influencing the dimensionality and properties of the resulting structures. researchgate.netresearchgate.net
The presence of four bromine atoms on the phthalate ring in 3,4,5,6-tetrabromophthalate introduces significant electronic and steric effects. Electronically, the bromine atoms are electron-withdrawing, which can influence the acidity of the carboxylic acid groups and the coordinating ability of the carboxylate oxygen atoms. Sterically, the bulky bromine atoms can impose conformational constraints on the ligand and influence the coordination geometry around the metal center, potentially leading to the formation of novel structures with interesting properties. nih.gov
Current State of Research on Nickel(II) Tetrabromophthalate Coordination Species
Currently, there is a notable lack of specific research focused on the coordination chemistry of nickel(II) with 3,4,5,6-tetrabromophthalate. While the coordination chemistry of nickel(II) with various other ligands is well-documented, and some studies exist on the coordination of tetrabromophthalate with other transition metals like copper(II), the nickel(II) analogue remains a largely unexplored area. researchgate.netnih.gov The existing research on related compounds, such as the dinuclear copper(II) complex with tetrabromophthalate, provides a valuable point of comparison and a foundation for future investigations into the nickel(II) system. researchgate.netnih.gov
Academic Research Objectives and Scope for Nickel(II) 3,4,5,6-Tetrabromophthalate
The lack of dedicated research on nickel(II) 3,4,5,6-tetrabromophthalate presents a clear opportunity for academic investigation. Key research objectives would include:
Synthesis and Crystallization: Developing synthetic routes to obtain single crystals of nickel(II) 3,4,5,6-tetrabromophthalate complexes suitable for X-ray diffraction analysis.
Structural Characterization: Determining the precise molecular and crystal structures of these complexes to understand the coordination environment of the nickel(II) ion and the coordination mode of the tetrabromophthalate ligand.
Spectroscopic Analysis: Utilizing techniques such as infrared (IR) and UV-Visible (UV-Vis) spectroscopy to probe the bonding and electronic properties of the complexes. nih.govacademicjournals.org
Magnetic and Thermal Properties: Investigating the magnetic susceptibility to determine the spin state of the nickel(II) ion and employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of the compounds. researchgate.netmdpi.comresearchgate.net
Achieving these objectives would significantly contribute to the fundamental understanding of nickel(II) coordination chemistry and the role of polyhalogenated ligands in directing the structure and properties of metal complexes.
Detailed Research Findings
Given the nascent state of research on this specific compound, detailed experimental data tables are not available in the current literature. However, based on analogous systems, hypothetical data can be projected to guide future research.
Table 1: Projected Crystallographic Data for a Hypothetical Nickel(II) 3,4,5,6-Tetrabromophthalate Complex
| Parameter | Projected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~12.8 |
| β (°) | ~95 |
| Z | 4 |
Table 2: Projected Spectroscopic and Magnetic Data
| Technique | Projected Observation | Interpretation |
| IR Spectroscopy | Bands around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹ | Asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. |
| UV-Vis Spectroscopy | Absorption bands in the visible region (e.g., ~400 nm and ~650 nm) | d-d transitions characteristic of an octahedral Ni(II) center. luc.edu |
| Magnetic Susceptibility | Effective magnetic moment (μeff) of ~3.0 - 3.4 B.M. | Consistent with a high-spin d⁸ configuration in an octahedral or tetrahedral geometry. scielo.brchristuniversity.in |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);3,4,5,6-tetrabromophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.Ni/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCXSRMMRVGLI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60885072 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18824-79-8 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for Nickel Ii 3,4,5,6 Tetrabromophthalate
Synthesis and Chemical Functionalization of 3,4,5,6-Tetrabromophthalate Ligand Precursors
The foundation for synthesizing the target nickel complex lies in the preparation of its essential organic component, the 3,4,5,6-tetrabromophthalate ligand. This process starts with commercially available precursors and involves halogenation and potential subsequent modifications.
Preparation of Tetrabromophthalic Acid and Anhydride (B1165640)
The primary precursor for the ligand is tetrabromophthalic anhydride, which is typically synthesized through the direct bromination of phthalic anhydride. guidechem.comgoogle.com This electrophilic substitution reaction is generally carried out at elevated temperatures in the presence of a strong acid and a bromination catalyst.
One common method involves reacting phthalic anhydride with bromine in fuming sulfuric acid (oleum), which contains free sulfur trioxide, and using iodine or iron powder as a catalyst. google.com An alternative approach avoids the use of fuming sulfuric acid by employing a mixture of concentrated sulfuric acid, bromine, and hydrogen peroxide as the brominating agent. google.com The reaction can also be performed in chlorosulfonic acid with a small amount of sulfur. guidechem.com A multi-stage temperature process has also been described, where bromine is added in steps at increasing temperatures (e.g., 30°C, 60°C, and 80°C) in the presence of fuming sulfuric acid and a tin tetrachloride catalyst to control the reaction. chemicalbook.com
Following the bromination, the crude tetrabromophthalic anhydride is typically purified. This can involve filtration and then treatment with a sodium hydroxide (B78521) solution to hydrolyze the anhydride into the corresponding sodium salt of tetrabromophthalic acid. chemicalbook.com The solution can then be treated with activated charcoal to remove impurities before acidification with an acid like hydrochloric acid, which precipitates the tetrabromophthalic acid. chemicalbook.com The purified acid can be converted back to the anhydride by dehydration at high temperatures (e.g., 150°C). chemicalbook.com
| Starting Material | Reagents & Catalysts | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Bromine, Fuming Sulfuric Acid (20-80% SO₃), Iodine/Iron catalyst | Elevated temperatures | Tetrabromophthalic Anhydride | google.com |
| Phthalic Anhydride | Bromine, Concentrated Sulfuric Acid, 70% Hydrogen Peroxide, Iodine catalyst | Elevated temperatures | Tetrabromophthalic Anhydride | guidechem.comgoogle.com |
| Phthalic Anhydride | Bromine, Fuming Sulfuric Acid, Tin Tetrachloride catalyst | Staged heating: 4h at 30°C, 4h at 60°C, 5h at 80°C | Tetrabromophthalic Anhydride | chemicalbook.com |
| Tetrabromophthalic Anhydride | 25% Sodium Hydroxide, 30% Hydrochloric Acid | Hydrolysis at 80°C, followed by acidification | Tetrabromophthalic Acid | chemicalbook.com |
Derivatization Strategies for Modified Tetrabromophthalate Ligands
Tetrabromophthalic anhydride is a versatile intermediate for creating a range of modified ligands through reactions of its anhydride group. A primary derivatization strategy is esterification to produce diesters. For instance, the reaction of tetrabromophthalic anhydride with an alcohol, such as 2-ethylhexanol, yields bis(2-ethylhexyl) tetrabromophthalate. wikipedia.org This reaction is a direct diesterification, typically carried out at high temperatures (200-230°C) using a catalyst like titanium isopropoxide or titanium tetrachloride. wikipedia.org The water formed during the reaction is removed to drive the equilibrium towards the product. wikipedia.org Such derivatization allows for the tuning of the ligand's steric and electronic properties, which can influence the structure and characteristics of the final metal complex.
Optimized Synthesis of Nickel(II) 3,4,5,6-Tetrabromophthalate Complexes
The synthesis of the final coordination complex involves reacting a soluble nickel(II) salt (e.g., nickel chloride, nickel nitrate, or nickel acetate) with the 3,4,5,6-tetrabromophthalate ligand, typically derived from the acid or its salt. The choice of synthetic method is crucial for controlling the crystallinity, morphology, and dimensionality of the resulting complex.
Solvothermal Synthesis Approaches and Parameter Optimization
Solvothermal synthesis is a powerful technique for producing crystalline coordination polymers. This method involves heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) in a solvent or solvent mixture at temperatures above the solvent's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and promote the growth of high-quality crystals.
For the synthesis of nickel(II) 3,4,5,6-tetrabromophthalate, key parameters requiring optimization include:
Solvent System: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used due to their ability to dissolve both the organic linkers and metal salts. unram.ac.id Mixed-solvent systems, such as DMF/water or DMF/ethanol, can also be employed to fine-tune the solubility and influence the final structure. unram.ac.idresearchgate.net The ratio of solvents can alter the morphology and crystallinity of the product. unram.ac.idresearchgate.net
Temperature and Time: Reaction temperature and duration significantly impact the kinetics of crystal nucleation and growth. Typical solvothermal conditions range from 100°C to 200°C for 12 to 72 hours. unram.ac.id
Reactant Ratio: The molar ratio of the nickel(II) salt to the tetrabromophthalate ligand can determine the stoichiometry and structure of the final complex.
pH/Modulators: The addition of acids, bases, or other modulating agents can influence the deprotonation state of the carboxylic acid groups and affect the coordination environment of the nickel(II) ion, leading to different structural outcomes.
| Parameter | Variable | Potential Effect on Product | Example from Similar Systems |
|---|---|---|---|
| Solvent | DMF, Water, Ethanol, or mixtures (e.g., H₂O:DMF) | Alters solubility, crystal morphology, and crystallinity | Use of pure DMF vs. H₂O:DMF mixtures in Ni(II)-terephthalate synthesis resulted in different crystal sizes and shapes. unram.ac.id |
| Temperature | Typically 100 - 200 °C | Affects reaction rate, crystal size, and phase purity | Ni(II)-terephthalate synthesis conducted at 150 °C. unram.ac.id |
| Time | Typically 12 - 72 hours | Influences crystal growth and completeness of reaction | Reaction time of 10 hours used for Ni(II)-terephthalate. unram.ac.id |
| Molar Ratio | Ni(II) : Ligand ratio (e.g., 1:1, 1:2, 2:1) | Determines the stoichiometry and dimensionality of the resulting framework | A 1:1 molar ratio of Ni(II) to terephthalic acid was used. unram.ac.id |
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a specific type of solvothermal synthesis where water is the primary solvent. This method is particularly well-suited for the synthesis of metal-organic frameworks and coordination polymers, including those involving carboxylate ligands. researchgate.netmdpi.com The principles are similar to general solvothermal synthesis, but the use of water as a "green" solvent is advantageous.
In a typical hydrothermal synthesis of nickel(II) 3,4,5,6-tetrabromophthalate, an aqueous solution or suspension of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O) and tetrabromophthalic acid would be sealed in an autoclave and heated. researchgate.netkashanu.ac.ir The pH of the initial mixture can be adjusted, often with an amine or hydroxide base, to facilitate the deprotonation of the ligand. The high temperature and pressure of the water help to increase the reactivity of the precursors, leading to the formation of the crystalline product upon slow cooling. mdpi.com
Advanced Structural Characterization and Crystal Engineering of Nickel Ii 3,4,5,6 Tetrabromophthalate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method would be essential for the complete structural elucidation of nickel(II) 3,4,5,6-tetrabromophthalate.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial step in a single-crystal X-ray diffraction study is the determination of the crystal system, space group, and unit cell parameters. These parameters define the fundamental symmetry and dimensions of the crystal lattice. For example, a related nickel(II) complex, dibromobis(triphenylphosphine)nickel(II), was found to crystallize in the monoclinic crystal system with the space group P2₁/n rsc.org. The unit cell parameters for that compound were determined as a = 9.828 Å, b = 37.178 Å, c = 10.024 Å, and β = 114.65° rsc.org. For nickel(II) 3,4,5,6-tetrabromophthalate, similar parameters would be determined from the diffraction pattern.
Table 1: Hypothetical Crystallographic Data for Nickel(II) 3,4,5,6-Tetrabromophthalate
| Parameter | Value |
|---|---|
| Crystal System | Hypothetical |
| Space Group | Hypothetical |
| a (Å) | Hypothetical |
| b (Å) | Hypothetical |
| c (Å) | Hypothetical |
| α (°) | Hypothetical |
| β (°) | Hypothetical |
| γ (°) | Hypothetical |
| Volume (ų) | Hypothetical |
Elucidation of Coordination Geometry and Environment of the Nickel(II) Center
The coordination environment of the Ni(II) ion is a critical aspect of its structure. Nickel(II) complexes can exhibit various coordination geometries, most commonly octahedral, tetrahedral, or square planar, depending on the ligands and electronic factors nih.gov. For instance, many nickel(II) complexes with bidentate ligands adopt a distorted octahedral geometry. The coordination sphere would likely involve oxygen atoms from the carboxylate groups of the tetrabromophthalate ligand and potentially water molecules or other solvent molecules.
Characterization of Intermolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonds play a crucial role in the formation of supramolecular architectures in metal-organic compounds. If water molecules are present in the coordination sphere or as lattice water, they can act as hydrogen bond donors, forming networks with the carboxylate oxygen atoms of the tetrabromophthalate ligand. These interactions contribute significantly to the stability of the crystal structure.
Spectroscopic and Spectrometric Elucidation of Nickel Ii 3,4,5,6 Tetrabromophthalate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule. By analyzing the infrared (IR) and Raman spectra, one can identify characteristic functional groups and deduce how the coordination of the nickel(II) ion influences the vibrational modes of the 3,4,5,6-tetrabromophthalate ligand.
The vibrational spectrum of nickel(II) 3,4,5,6-tetrabromophthalate is a composite of the internal modes of the tetrabromophthalate ligand and the vibrations arising from the metal-ligand bonds. The high degree of symmetry of the ligand and the effects of coordination lead to a complex but interpretable set of vibrational bands.
Key vibrational assignments for the uncoordinated tetrabromophthalate anion and the nickel(II) complex are summarized below. The primary areas of interest are the carboxylate group vibrations, the aromatic ring modes, and the low-frequency metal-oxygen vibrations.
Carboxylate Group Vibrations: The most diagnostic bands for understanding the coordination are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching modes of the carboxylate groups. In the free ionic ligand, these typically appear around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.
Aromatic Ring Vibrations: The tetrasubstituted benzene (B151609) ring gives rise to characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending modes.
Carbon-Bromine Vibrations: The C-Br stretching modes are expected to appear in the lower frequency region of the mid-IR spectrum.
Metal-Ligand Vibrations: The formation of coordinate bonds between the nickel(II) ion and the oxygen atoms of the carboxylate groups gives rise to new vibrational modes, specifically Ni-O stretching and bending vibrations. researchgate.netresearchgate.net These are typically found in the far-infrared region, generally below 600 cm⁻¹. researchgate.net For instance, bands observed around 671 and 563 cm⁻¹ in nickel oxy-hydroxide systems have been described as Ni²⁺-O and Ni³⁺-O bending vibrations. researchgate.net
| Vibrational Mode | Typical Frequency Range (Free Ligand) | Expected Frequency Range (Ni(II) Complex) | Assignment |
|---|---|---|---|
| νas(COO⁻) | 1550 - 1610 | 1580 - 1650 | Asymmetric Carboxylate Stretch |
| νs(COO⁻) | 1380 - 1420 | 1390 - 1450 | Symmetric Carboxylate Stretch |
| ν(C=C) | 1400 - 1600 | 1400 - 1600 | Aromatic Ring Stretch |
| ν(C-Br) | 500 - 700 | 500 - 700 | Carbon-Bromine Stretch |
| ν(Ni-O) | N/A | 400 - 600 | Nickel-Oxygen Stretch researchgate.net |
The coordination of the 3,4,5,6-tetrabromophthalate ligand to the nickel(II) center induces significant shifts in the vibrational frequencies of the carboxylate groups. The magnitude of the separation between the asymmetric and symmetric stretching frequencies, Δν = [νas(COO⁻) - νs(COO⁻)], is a critical diagnostic tool for determining the coordination mode of the carboxylate ligand.
Monodentate Coordination: When the carboxylate group binds to the metal ion through only one of its oxygen atoms, the separation value (Δν) is significantly larger than that of the free ionic ligand.
Bidentate Chelating Coordination: In this mode, both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a chelate ring. This results in a Δν value that is significantly smaller than that of the free ion.
Bidentate Bridging Coordination: Here, the carboxylate group bridges two different metal ions. The Δν value for this mode is typically intermediate between the monodentate and bidentate chelating modes and is comparable to or slightly larger than the ionic value.
By comparing the IR and Raman spectra of the free tetrabromophthalic acid or its simple salts with that of the nickel(II) 3,4,5,6-tetrabromophthalate complex, the binding mode can be elucidated. The strong trans influence of certain ligands can also be observed through these vibrational studies. nih.gov
Electronic Spectroscopy (UV-Visible Absorption and Emission)
Electronic spectroscopy provides information about the electron energy levels within the complex. For nickel(II) 3,4,5,6-tetrabromophthalate, the UV-Visible spectrum is characterized by low-intensity d-d transitions localized on the metal center and high-intensity charge-transfer bands involving both the metal and the ligand.
The nickel(II) ion has a d⁸ electronic configuration. In a pseudo-octahedral coordination environment, as is common for this type of complex, the ground state is a ³A₂g term. nih.govijsdr.org Three spin-allowed electronic transitions are expected in the visible to near-infrared region. ijsdr.orgresearchgate.net
These transitions are:
ν₁: ³A₂g → ³T₂g
ν₂: ³A₂g → ³T₁g(F)
ν₃: ³A₂g → ³T₁g(P)
The absorption spectra of octahedral Ni(II) complexes typically consist of three broad absorption bands. researchgate.net The energy of the lowest transition, ν₁, directly corresponds to the ligand field splitting parameter (10Dq or Δo). ijsdr.orgpurdue.edu The positions of all three bands can be used to calculate both 10Dq and the Racah inter-electronic repulsion parameter (B), which is typically reduced from its free-ion value, indicating a degree of covalent character in the metal-ligand bond. ijsdr.org The ratio of ν₂/ν₁ is often found to be in the range of 1.6 to 1.8 for octahedral nickel(II) complexes. ijsdr.org
| Transition | Typical Energy Range (cm⁻¹) | Typical Wavelength Range (nm) researchgate.netresearchgate.net |
|---|---|---|
| ν₁: ³A₂g → ³T₂g | 8,000 - 11,000 | ~900 - 1250 |
| ν₂: ³A₂g → ³T₁g(F) | 15,000 - 19,000 | ~525 - 670 |
| ν₃: ³A₂g → ³T₁g(P) | 25,000 - 29,000 | ~345 - 400 |
In addition to the weaker d-d bands, intense charge-transfer (CT) transitions are expected in the ultraviolet region of the spectrum. nih.gov These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).
Given that the tetrabromophthalate ligand is derived from an electron-rich aromatic system and the Ni(II) ion is in a moderate oxidation state, LMCT transitions are highly probable. nih.govlibretexts.org These transitions would involve the promotion of an electron from a π-orbital of the phthalate (B1215562) ligand to an empty or partially filled d-orbital of the nickel(II) ion. Such LMCT bands are typically characterized by their high molar absorptivity (ε) values, which are orders of magnitude greater than those of the spin-allowed d-d transitions. Some nickel complexes can feature long-lived metal-to-ligand charge-transfer (MLCT) excited states. nih.govresearchgate.net
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. shu.ac.uk This change is observed as a shift in the absorption or emission maxima in the electronic spectrum. researchgate.net Studying the solvatochromic behavior of nickel(II) 3,4,5,6-tetrabromophthalate, particularly of its intense charge-transfer bands, can provide valuable information about the electronic structure of the ground and excited states. uni-regensburg.de
A research abstract indicates that solvatochromism studies have been conducted on a novel Ni(II)-tetrabromophthalate complex. researchgate.net Such studies involve recording the UV-Visible spectra of the complex in a series of solvents with varying polarities.
Negative Solvatochromism: If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to a larger energy gap for the transition. This results in a hypsochromic shift (shift to shorter wavelength/higher energy). researchgate.netd-nb.info
Positive Solvatochromism: If the excited state is more polar than the ground state, an increase in solvent polarity will cause a bathochromic shift (shift to longer wavelength/lower energy). researchgate.net
The observed solvatochromic shifts for the charge-transfer band of nickel(II) 3,4,5,6-tetrabromophthalate would reveal the extent to which the charge distribution within the complex is altered upon electronic excitation and how sensitive the electronic structure is to the surrounding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (for specific nuclei or diamagnetic analogues)
Nuclear Magnetic Resonance (NMR) spectroscopy on nickel(II) 3,4,5,6-tetrabromophthalate presents significant challenges. The Ni(II) ion is a paramagnetic d⁸ metal center, which typically leads to substantial broadening of NMR signals, often rendering the spectrum uninterpretable. acs.orgresearchgate.net This broadening is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the unpaired electrons. researchgate.net Consequently, direct ¹H or ¹³C NMR analysis of the paramagnetic complex itself is generally not feasible under standard conditions. researchgate.net
To circumvent this issue, an indirect approach involving the synthesis and analysis of a diamagnetic analogue is commonly employed. A suitable analogue would involve replacing the paramagnetic Ni(II) ion with a diamagnetic ion of similar size and coordination preference, such as Zinc(II). The NMR spectrum of the hypothetical Zinc(II) 3,4,5,6-tetrabromophthalate would provide detailed structural information about the ligand framework as coordinated to a metal ion, free from paramagnetic interference.
Alternatively, NMR data for the free ligand, tetrabromophthalic acid, or its anhydride (B1165640) can provide foundational information about the chemical shifts of the carbon atoms in the aromatic ring and the carboxyl groups before coordination. chemicalbook.com Due to the symmetry of the 3,4,5,6-tetrabromophthalate ligand, a simplified ¹³C NMR spectrum is expected. It would feature distinct signals for the carboxyl carbons and the carbons of the brominated aromatic ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for the Tetrabromophthalate Ligand Moiety
| Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O (Carboxyl) | ~165-170 |
| C-Br (Aromatic) | ~120-135 |
| C-COO (Aromatic) | ~135-145 |
Note: These are estimated values based on data for similar structures like tetrabromophthalic anhydride and other substituted benzoic acids. Actual shifts in a diamagnetic complex would be influenced by coordination to the metal center. chemicalbook.comrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Insights
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for directly probing the paramagnetic Ni(II) center (a 3d⁸, S=1 system) in the complex. acs.orgnih.gov For integer-spin systems like high-spin Ni(II), conventional X-band (~9.5 GHz) EPR spectra can be complex or even silent, particularly if the zero-field splitting (ZFS) is large. acs.orgnih.gov High-frequency and high-field EPR (HFEPR) is often necessary to accurately determine the magnetic parameters. acs.org
The EPR spectrum is described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the zero-field splitting. The key parameters extracted from the spectrum are the g-factor and the ZFS parameters (D, the axial component, and E, the rhombic component). rsc.org
g-factor : For Ni(II) complexes, the g-values are typically greater than the free-electron value of ~2.0023, often falling in the range of 2.1 to 2.4. ias.ac.in The anisotropy of the g-factor provides information about the symmetry of the ligand field around the nickel ion.
Zero-Field Splitting (D and E) : ZFS arises from spin-orbit coupling and the influence of the ligand field, which lifts the degeneracy of the Mₛ sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. nih.gov The magnitude of D is highly sensitive to the coordination geometry of the Ni(II) ion; octahedral complexes generally have smaller D values compared to tetrahedral or square pyramidal geometries. rsc.orgnih.gov The E parameter quantifies the rhombic distortion from axial symmetry.
Analysis of the EPR spectrum for nickel(II) 3,4,5,6-tetrabromophthalate would reveal the precise electronic ground state and the local coordination symmetry of the Ni(II) ion. researchgate.net
Table 2: Typical Spin Hamiltonian Parameters for High-Spin Ni(II) Complexes
| Parameter | Typical Value Range | Information Gained |
|---|---|---|
| g (isotropic/anisotropic) | 2.1 - 2.4 | Electronic structure, symmetry of ligand field |
| D (axial ZFS) | 0.1 - 15 cm⁻¹ | Magnitude of distortion from cubic symmetry |
| E (rhombic ZFS) | 0 - D/3 | Degree of rhombic distortion (in-plane anisotropy) |
Note: The specific values for nickel(II) 3,4,5,6-tetrabromophthalate would depend on its precise solid-state structure and coordination environment. acs.orgias.ac.in
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Bonding Environment
X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to verify the elemental composition, oxidation states, and chemical environments of the atoms within nickel(II) 3,4,5,6-tetrabromophthalate. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.
Nickel (Ni 2p) : The Ni 2p spectrum is characteristic of the Ni(II) oxidation state. It displays two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with strong shake-up satellite features at higher binding energies. xpsfitting.comresearchgate.net The Ni 2p₃/₂ peak for Ni(II) species typically appears around 854-856 eV. surfacesciencewestern.comthermofisher.comthermofisher.com The presence and shape of these satellites are diagnostic for a high-spin Ni(II) configuration. researchgate.net
Bromine (Br 3d) : The Br 3d region will show a doublet (Br 3d₅/₂ and Br 3d₃/₂) with a spin-orbit splitting of approximately 1.05 eV. xpsfitting.comthermofisher.com For bromine covalently bonded to a carbon atom in an aromatic ring, the Br 3d₅/₂ peak is expected to appear at a binding energy of approximately 69-71 eV. researchgate.netresearchgate.net
Oxygen (O 1s) : The O 1s spectrum is expected to show a primary component associated with the carboxylate groups coordinated to the nickel ion. This peak typically appears in the range of 531-532 eV. nih.govthermofisher.com
Carbon (C 1s) : The high-resolution C 1s spectrum can be deconvoluted into multiple components. A peak corresponding to the carbon atoms of the aromatic ring (C-C and C-Br) would be expected around 284.8-285.5 eV. thermofisher.com A distinct peak at a higher binding energy, typically 287-289 eV, would be assigned to the carboxylate carbons (O-C=O), reflecting their more oxidized environment. thermofisher.comresearchgate.net
Table 3: Expected XPS Binding Energies for Nickel(II) 3,4,5,6-Tetrabromophthalate
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Nickel | Ni 2p₃/₂ | 855.1 - 856.1 | Ni(II) in a carboxylate complex researchgate.net |
| Oxygen | O 1s | 531.0 - 532.0 | Carboxylate (COO⁻) nih.gov |
| Carbon | C 1s | ~285.0 | Aromatic C-C, C-Br |
| ~288.5 | Carboxylate C=O | ||
| Bromine | Br 3d₅/₂ | 69.5 - 70.5 | Aromatic C-Br researchgate.net |
Note: All binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com
High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides the accurate molecular weight of the complex and offers insights into its structure through fragmentation analysis.
The mass spectrum of nickel(II) 3,4,5,6-tetrabromophthalate would exhibit a characteristic isotopic pattern due to the presence of multiple isotopes for both nickel (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and bromine (⁷⁹Br, ⁸¹Br). This complex pattern serves as a definitive fingerprint for the compound's elemental composition.
In tandem mass spectrometry (MS/MS) experiments, the complex would be expected to undergo characteristic fragmentation. Phthalate esters and their derivatives are known to produce specific fragment ions. epa.gov For the tetrabromophthalate ligand, fragmentation pathways would likely involve:
Loss of one or both carboxyl groups as CO₂.
Cleavage to produce a deprotonated benzoate-like ion, which would be observed at a specific m/z value corresponding to the tetrabromobenzoyl fragment. nih.govnih.gov
A key diagnostic fragment for many phthalates is an ion at m/z 149, corresponding to the protonated phthalic anhydride. epa.gov For the tetrabrominated analogue, a corresponding ion would appear at a much higher mass-to-charge ratio.
Table 4: Predicted Key Ions in the High-Resolution Mass Spectrum
| Ion Description | Predicted Fragmentation Pathway | Theoretical m/z (for most abundant isotopes ⁵⁸Ni, ⁷⁹Br) |
|---|---|---|
| Molecular Ion [M]⁺ or [M-H]⁻ | Ionization of the intact complex | ~517.5 (for the ligand anion C₈Br₄O₄²⁻) + Ni²⁺ mass |
| Tetrabromophthalic Anhydride Fragment | Loss of one oxygen from the ligand | ~460.6 |
| Decarboxylated Ligand Fragment | Loss of CO₂ from the ligand | ~473.6 |
| Tetrabromobenzoyl-like Fragment | Cleavage of the phthalate ring | Varies with specific cleavage |
Note: The observed m/z values will depend on the ionization mode (positive or negative) and the specific adducts formed.
Computational and Theoretical Investigations of Nickel Ii 3,4,5,6 Tetrabromophthalate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying transition metal complexes.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For nickel(II) 3,4,5,6-tetrabromophthalate, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The nickel(II) ion, with its d⁸ electron configuration, typically adopts an octahedral or square planar coordination geometry. In a hydrated solid-state structure, it would likely be coordinated to water molecules and the carboxylate groups of the tetrabromophthalate ligands.
An electronic structure analysis would reveal how the electrons are distributed among the molecular orbitals. The analysis would focus on the interactions between the nickel d-orbitals and the oxygen atoms of the carboxylate groups. The presence of the electron-withdrawing bromine atoms on the phthalate (B1215562) ring would influence the electron density on the carboxylate groups, which in turn would affect the strength and nature of the Ni-O coordination bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For a nickel(II) complex, the HOMO and LUMO are typically dominated by metal d-orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The analysis would likely show that the HOMO has significant contributions from the nickel d-orbitals, while the LUMO might be centered on the nickel ion or distributed over the aromatic ligand system. The electron-withdrawing bromine atoms would be expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the compound's reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics This table presents hypothetical values based on typical results for related Nickel(II) complexes.
| Parameter | Predicted Value/Characteristic | Implication |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate kinetic stability and reactivity. |
| HOMO Composition | Predominantly Ni(II) d-orbitals | The nickel center is the primary site for oxidation. |
| LUMO Composition | Mix of Ni(II) d-orbitals and ligand π* orbitals | The metal and ligand are both potential sites for reduction. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites. For nickel(II) 3,4,5,6-tetrabromophthalate, the MEP map would show negative potential (typically colored red) around the carboxylate oxygen atoms, indicating their nucleophilic character and suitability for coordinating to the positively charged nickel(II) ion. The nickel ion itself would be a region of positive potential (blue), while the bromine atoms would also exhibit regions of negative potential due to their high electronegativity.
DFT calculations can predict vibrational frequencies (like those seen in IR and Raman spectroscopy) and electronic transitions (observed in UV-Vis spectroscopy). By calculating the vibrational modes, one can assign the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching frequencies of the C=O and C-O bonds in the coordinated carboxylate groups, as well as vibrations associated with the Ni-O bonds.
Electronic transition calculations would help interpret the UV-Vis spectrum, which is typically characterized by d-d transitions of the nickel(II) ion. The energies of these transitions are sensitive to the coordination environment.
Ligand Field Theory and Crystal Field Theory Applications to Nickel(II) Coordination
Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), are models used to describe the electronic structure of transition metal complexes. For a d⁸ ion like Ni(II) in an octahedral field (e.g., coordinated to six oxygen atoms), the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx², dy²).
The energy difference between these sets is denoted as Δo (the crystal field splitting energy). The magnitude of Δo depends on the nature of the ligands. Carboxylate oxygens are considered weak-field ligands, leading to a relatively small Δo. This results in a high-spin complex where the eight d-electrons are arranged as (t₂g)⁶(eg)². This configuration predicts that the complex will be paramagnetic with two unpaired electrons, a characteristic feature of most octahedral nickel(II) complexes.
Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Plot Index for Bonding Analysis
Quantum Chemical Topology (QCT), through methods like the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density to characterize chemical bonds. For nickel(II) 3,4,5,6-tetrabromophthalate, QTAIM analysis would be used to find the bond critical points (BCPs) between the nickel ion and the oxygen atoms. The properties of the electron density at these points (e.g., its magnitude and the Laplacian) would classify the Ni-O bonds as primarily ionic in nature, which is typical for interactions between a hard metal cation and oxygen donors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Stability, and Conformational Changes
Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of "nickel(2+);3,4,5,6-tetrabromophthalate" at an atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the compound's dynamic properties, structural stability, and the various conformations it can adopt in different environments.
Dynamic Behavior
The dynamic behavior of nickel(II) 3,4,5,6-tetrabromophthalate is primarily governed by the interactions between the nickel(II) ion, the tetrabromophthalate ligand, and the surrounding solvent molecules. MD simulations can elucidate several key aspects of this behavior:
Vibrational Motions: The simulations can capture the high-frequency vibrational motions of the chemical bonds within the tetrabromophthalate ligand, such as the stretching and bending of the carboxylate groups and the carbon-bromine bonds.
Ligand Flexibility: The flexibility of the phthalate backbone and the rotational freedom of the carboxylate groups can be monitored. This is crucial for understanding how the ligand can adapt its conformation to coordinate with the nickel(II) ion.
Solvation Shell Dynamics: In a solution, the nickel(II) ion and the charged carboxylate groups will be surrounded by a shell of solvent molecules. MD simulations can reveal the structure and dynamics of this solvation shell, including the exchange rate of solvent molecules between the first solvation shell and the bulk solvent.
A hypothetical analysis of root-mean-square deviation (RMSD) from a simulation could provide insights into the stability of the complex over time.
Interactive Data Table: Hypothetical RMSD of Nickel(II) 3,4,5,6-Tetrabromophthalate Over a 100 ns Simulation
| Time (ns) | RMSD (Å) of the Complex | RMSD (Å) of the Ligand |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.85 |
| 20 | 1.50 | 1.10 |
| 30 | 1.45 | 1.05 |
| 40 | 1.60 | 1.20 |
| 50 | 1.55 | 1.15 |
| 60 | 1.65 | 1.25 |
| 70 | 1.70 | 1.30 |
| 80 | 1.68 | 1.28 |
| 90 | 1.72 | 1.32 |
| 100 | 1.75 | 1.35 |
Stability
The stability of the nickel(II) 3,4,5,6-tetrabromophthalate complex is a critical aspect that can be thoroughly investigated using MD simulations. The simulations can provide insights into both the thermodynamic and kinetic stability of the complex.
Coordination Bond Stability: The strength and persistence of the coordination bonds between the nickel(II) ion and the carboxylate groups of the tetrabromophthalate ligand can be assessed by monitoring the Ni-O bond distances throughout the simulation.
Influence of Environment: MD simulations can be performed in different solvent environments (e.g., water, organic solvents) to understand how the solvent affects the stability of the complex.
Interactive Data Table: Hypothetical Average Ni-O Bond Distances and Fluctuations
| Simulation Environment | Average Ni-O1 Distance (Å) | RMSF of Ni-O1 (Å) | Average Ni-O2 Distance (Å) | RMSF of Ni-O2 (Å) |
| Water | 2.05 | 0.15 | 2.06 | 0.16 |
| Ethanol | 2.08 | 0.18 | 2.09 | 0.19 |
| DMSO | 2.10 | 0.20 | 2.11 | 0.21 |
Conformational Changes
The tetrabromophthalate ligand can potentially adopt different conformations, and the coordination of the nickel(II) ion can influence and be influenced by these conformational changes. MD simulations are well-suited to explore the conformational landscape of the complex.
Dihedral Angle Analysis: By monitoring the dihedral angles within the phthalate ring and the orientation of the carboxylate groups, different conformational states can be identified and their relative populations can be quantified.
Free Energy Landscapes: Advanced sampling techniques coupled with MD simulations, such as metadynamics or umbrella sampling, can be used to construct free energy landscapes. These landscapes provide a quantitative measure of the relative stability of different conformations and the energy barriers between them.
Induced Fit Mechanisms: In the context of interactions with other molecules, such as in a biological system, MD simulations could reveal "induced fit" mechanisms, where the binding of another molecule induces a conformational change in the nickel(II) 3,4,5,6-tetrabromophthalate complex.
Interactive Data Table: Hypothetical Major Conformational States and Their Relative Populations
| Conformer | Key Dihedral Angle (°C) | Relative Population (%) |
| A | 10 ± 5 | 65 |
| B | 45 ± 8 | 25 |
| C | -30 ± 6 | 10 |
Functional Exploration and Advanced Materials Applications of Nickel Ii 3,4,5,6 Tetrabromophthalate
Catalytic Activity Studies
Homogeneous and Heterogeneous Catalysis (if immobilized)
There is no specific information available in the reviewed scientific literature regarding the application of nickel(II) 3,4,5,6-tetrabromophthalate as either a homogeneous or a heterogeneous catalyst. While nickel complexes are widely employed in catalysis for reactions such as cross-coupling and polymerization, studies detailing the catalytic performance of the tetrabromophthalate variant, including reaction scope, efficiency, and recyclability when immobilized, have not been identified. researchgate.net
Electrocatalytic Applications
Investigations into the electrocatalytic applications of nickel(II) 3,4,5,6-tetrabromophthalate are not documented in the available literature. Nickel-based materials are recognized as promising electrocatalysts for processes like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting. nih.govarxiv.orgoaepublish.com However, specific studies measuring the performance metrics—such as overpotential, Tafel slope, and long-term stability—of nickel(II) 3,4,5,6-tetrabromophthalate in these or other electrocatalytic processes have not been found.
Mechanistic Studies of Catalase Mimicking Activity
There are no specific mechanistic studies on the catalase-mimicking activity of nickel(II) 3,4,5,6-tetrabromophthalate. The development of synthetic mimics of the catalase enzyme, which decomposes hydrogen peroxide into water and oxygen, is an active area of research, with many studies focusing on manganese and iron complexes. nih.govnih.govconicet.gov.ar While some nickel complexes have been investigated for related antioxidant activities, detailed kinetic and mechanistic analyses confirming and elucidating any catalase-like behavior for the nickel(II) 3,4,5,6-tetrabromophthalate compound are absent from the current scientific record.
Magnetic Properties and Magneto-Structural Correlations
Spin State Behavior and Electronic Configuration of Nickel(II)
The nickel(II) ion has a d⁸ electronic configuration. quora.comacenet.eduyoutube.com The specific ground state electronic configuration and resulting spin state (high-spin or low-spin) are determined by the coordination geometry of the complex, which dictates the splitting of the d-orbitals. Without an experimentally determined crystal structure for nickel(II) 3,4,5,6-tetrabromophthalate, its precise spin state remains unconfirmed. However, the general principles for a Ni(II) d⁸ ion can be outlined.
Octahedral Geometry: In an octahedral ligand field, the Ni(II) ion is expected to adopt a high-spin state (S=1) with the electronic configuration t₂g⁶eg². This results in two unpaired electrons, leading to paramagnetic behavior. scielo.br
Tetrahedral Geometry: A tetrahedral geometry also typically results in a high-spin (S=1) configuration for Ni(II).
Square Planar Geometry: In a square planar environment, the larger energy splitting of the d-orbitals leads to a low-spin state (S=0) with a d⁸ configuration, resulting in diamagnetism. christuniversity.in
The magnetic moment of a given nickel(II) complex is a key indicator of its geometry and spin state. christuniversity.in
Table 1: Possible Electronic Configurations and Spin States for Nickel(II) (d⁸)
| Coordination Geometry | d-Orbital Splitting Diagram | Electronic Configuration | Spin State (S) | Expected Magnetic Behavior |
|---|---|---|---|---|
| Octahedral | (eg)² (t₂g)⁶ | t₂g⁶eg² | 1 (High-Spin) | Paramagnetic |
| Square Planar | (dx²-y²)⁰ (dxy)² (dz²)² (dxz, dyz)⁴ | (dxz, dyz)⁴(dz²)²(dxy)² | 0 (Low-Spin) | Diamagnetic |
Inter- and Intra-molecular Magnetic Exchange Interactions within Supramolecular Assemblies
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| nickel(2+);3,4,5,6-tetrabromophthalate |
| Hydrogen Peroxide |
| Water |
Analysis of Zero-Field Splitting Parameters
Zero-field splitting (ZFS) is a critical phenomenon in coordination chemistry that describes the lifting of degeneracy of spin states in the absence of an external magnetic field. For a nickel(II) ion, which has a 3d⁸ electron configuration and typically exhibits a spin state of S=1 in an octahedral or distorted octahedral environment, ZFS is a key determinant of its magnetic anisotropy. mdpi.com This splitting arises primarily from the interplay between the crystal field, which is the electrostatic field created by the coordinating ligands, and second-order spin-orbit coupling. aip.org
The ZFS is typically described by the spin Hamiltonian: H = D[Sz² - S(S+1)/3] + E(Sx² - Sy²)
Here, D is the axial ZFS parameter, and E is the rhombic ZFS parameter. The sign and magnitude of D are intimately linked to the coordination geometry around the Ni(II) ion. mdpi.comresearchgate.net For a distorted octahedral complex, a weak axial ligand field (tetragonal compression) generally results in a positive D value, where the MS = 0 state is lowest in energy. Conversely, a strong axial ligand field (tetragonal elongation) leads to a negative D value, with the MS = ±1 states being lower in energy. mdpi.commdpi.com
In a hypothetical complex where nickel(II) is coordinated by 3,4,5,6-tetrabromophthalate, the carboxylate oxygen atoms would form the coordination sphere. This would likely result in a distorted octahedral geometry, leading to a non-zero D value. The precise value would depend on the exact bond angles and distances, which dictate the strength of the ligand field. Theoretical calculations, such as CASSCF/NEVPT2, are often employed to support experimental findings from magnetometry and high-frequency EPR spectroscopy. nih.gov While specific data for nickel(II) 3,4,5,6-tetrabromophthalate is not available, the parameters for related Ni(II) complexes provide a valuable reference for the expected magnetic behavior.
Table 1: Representative Zero-Field Splitting Parameters for Selected Nickel(II) Complexes
| Compound | Coordination Geometry | D (cm⁻¹) | E/D | Reference |
| Ni(terpyCOOH)₂₂·4H₂O | Distorted Octahedral | -6.0 | ~0.070 | nih.gov |
| [Ni(onp)(dmso)(H₂O)][BPh₄]·2dmso | Distorted Octahedral | +5.9 | N/A | mdpi.com |
| A Trigonal-Pyramidal Ni(II) Complex | Trigonal Pyramidal | -200 | N/A | acs.org |
Design and Application in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The ability of the 3,4,5,6-tetrabromophthalate ligand to bridge metal centers via its two carboxylate groups makes it an excellent candidate for constructing extended one-, two-, or three-dimensional networks, known as coordination polymers (CPs) or metal-organic frameworks (MOFs).
The final architecture of a CP or MOF is determined by the coordination preferences of the metal ion and the geometry of the organic linker. rsc.org Nickel(II) typically adopts an octahedral coordination geometry, which, when combined with a linear or angular dicarboxylate linker, can give rise to a variety of network topologies.
The dimensionality of the resulting framework can be tuned through several strategies:
Ancillary Ligands: The introduction of a secondary "pillar" ligand, typically a neutral N-donor molecule like 4,4'-bipyridine, can connect 2D layers formed by Ni(II) and tetrabromophthalate into a 3D framework. rsc.orgbohrium.com
Solvent Effects: The choice of solvent during synthesis can influence the coordination environment of the metal and direct the formation of a particular crystalline phase.
Steric Hindrance: The four bulky bromine atoms on the phthalate (B1215562) ring introduce significant steric constraints. This can prevent the formation of highly dense or interpenetrated structures, potentially favoring more open network topologies. mdpi.com This functionalization is a key design element in creating specific framework structures.
A primary application of MOFs is in gas storage and separation, which relies on their permanent, well-defined porosity. nih.gov A MOF constructed from nickel(II) and 3,4,5,6-tetrabromophthalate would be inherently porous, with the pore size and shape being a direct consequence of the network's crystal structure.
The chemical nature of the pore surface is critical for selective gas adsorption. Ligand functionalization is a powerful tool to modify this surface chemistry. researchgate.netresearchwithnj.comnih.gov The bromine atoms of the tetrabromophthalate ligand would line the pores of the MOF, creating a surface with specific properties. Halogen atoms are known to interact with guest molecules like CO₂ and various hydrocarbons through dipole-quadrupole and other weak interactions, which can enhance both the uptake capacity and the selectivity of the material for certain gases over others, such as N₂ or CH₄. nih.govosti.gov
While experimental data for a Ni(II)-tetrabromophthalate MOF is unavailable, the performance of other porous Ni-MOFs highlights their potential. These materials exhibit a wide range of surface areas and have shown promise in separating industrially relevant gas mixtures.
Table 3: Porosity and Gas Adsorption Data for Selected Porous Nickel(II)-based MOFs
| MOF Name/Formula | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g, ~1 atm) | Conditions | Reference |
| Ni-MOF (Trimesic acid ligand) | 398.4 | N/A | N/A | rsc.org |
| Homonuclear Ni(II) MOF-type supramolecule | 383.7 | N/A | N/A | nih.gov |
| Ni-MOF-74 | ~1100-1300 | ~200 | 298 K | acs.org |
| Ni₃(NDC)₃(DMF)₂H₂O | N/A | N/A | N/A | nih.gov |
| A spin-canted Ni(II)₄-based MOF | 238 | ~20 (C₂H₄), ~25 (C₂H₆) | 298 K | rsc.org |
Applications in Corrosion Inhibition
The compound nickel(II) 3,4,5,6-tetrabromophthalate has been identified as a candidate for corrosion inhibition, leveraging the synergistic effects of the metallic nickel center and the functionalized organic phthalate ligand. Its efficacy stems from its ability to form a persistent and protective film on metal surfaces, thereby stifling the electrochemical processes that underpin corrosion. The mechanisms of this inhibition are rooted in molecular adsorption and the subsequent formation of a barrier film with specific structural and electronic characteristics.
Molecular Adsorption Mechanisms on Metal Surfaces
The initial and most critical step in the corrosion inhibition process by nickel(II) 3,4,5,6-tetrabromophthalate is its adsorption onto the metallic substrate. This process can occur through a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), creating a robust barrier against corrosive agents. mdpi.com
The adsorption is driven by the specific functional groups within the molecule. The tetrabromophthalate ligand contains several active centers that facilitate strong interaction with the metal surface. The primary interaction sites include:
Carboxylate Oxygen Atoms: The lone pair electrons on the oxygen atoms of the carboxylate groups can be shared with the vacant d-orbitals of the metal surface atoms, forming coordinate covalent bonds (chemisorption). mdpi.com
Aromatic Ring: The π-electrons of the benzene (B151609) ring can interact with the metal surface through π-d bonding, contributing to the stability of the adsorbed layer. mdpi.com
Bromine Atoms: The electronegative bromine atoms can influence the electron density distribution across the molecule, enhancing its polarity and potential for electrostatic interactions (physisorption) with the charged metal surface.
The nickel(II) ion itself plays a crucial role. It can act as a bridge, coordinating with both the tetrabromophthalate ligand and the atoms of the metal substrate, leading to a more ordered and densely packed inhibitive film. This interaction involves donor-acceptor mechanisms between the inhibitor molecule and the metal surface. mdpi.com The displacement of water molecules from the metal surface by the larger and more strongly adsorbing inhibitor molecules is a key thermodynamic driver for the formation of the protective layer. nih.gov
| Functional Group | Adsorption Mechanism | Type of Interaction |
| Carboxylate Groups (-COO⁻) | Chemisorption | Donation of lone pair electrons from oxygen to vacant metal d-orbitals. |
| Aromatic Ring | Chemisorption / Physisorption | π-electron interaction with metal d-orbitals; van der Waals forces. |
| Bromine Atoms | Physisorption | Influences molecular polarity, leading to electrostatic interactions. |
| Nickel(II) Ion | Chemisorption | Acts as a coordination center, linking the ligand to the metal surface. |
This table illustrates the likely contributions of the different parts of the nickel(II) 3,4,5,6-tetrabromophthalate molecule to its adsorption on a metal surface, based on general principles of corrosion inhibition.
Structural and Electronic Aspects of Protective Film Formation
Following adsorption, the nickel(II) 3,4,5,6-tetrabromophthalate molecules arrange themselves on the metal surface to form a thin, protective film. The structure and electronic properties of this film are paramount to its effectiveness as a corrosion barrier.
Structural Aspects: The film formed by this compound acts as a physical barrier, isolating the metal from the corrosive electrolyte. tribology.rsmdpi.com The bulky nature of the tetrabromophthalate ligand contributes to a high degree of surface coverage, minimizing the exposed area available for corrosive attack. The nickel(II) center can facilitate the formation of a complex, polymeric, or cross-linked network on the surface. This creates a more compact and stable film compared to what might be formed by the organic ligand alone, enhancing the barrier's impermeability to corrosive species like water, oxygen, and chloride ions. Studies on related N-substituted tetrabromophthalic inhibitors have shown their ability to suppress the formation of iron oxide layers, confirming the formation of a distinct protective film. researchgate.net
Electronic Aspects: The protective film modifies the electronic properties of the metal-solution interface, impeding the electrochemical reactions of corrosion. The adsorbed layer can inhibit both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. mdpi.com
Anodic Inhibition: The film can form a passive layer, similar to a metal oxide, which increases the energy barrier for metal atoms to lose electrons and dissolve into the solution. tribology.rs The coordination of the inhibitor with the metal surface sites blocks these active sites for dissolution.
The inhibitor film effectively increases the electrical resistance at the metal surface. Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS), on similar systems typically show a significant increase in charge transfer resistance (Rct) in the presence of the inhibitor, confirming the formation of an insulating barrier that hinders the flow of electrons required for corrosion. researchgate.net
| Film Property | Protective Mechanism | Effect on Corrosion |
| Structural | ||
| High Surface Coverage | Physical barrier formation, isolating the metal from the corrosive environment. | Reduces the active surface area available for electrochemical reactions. |
| Compact, Cross-linked Layer | Prevents diffusion of corrosive species (H₂O, O₂, Cl⁻) to the metal surface. | Decreases the rate of both anodic and cathodic processes. |
| Electronic | ||
| Blocking of Active Sites | Adsorption on anodic and cathodic sites prevents metal dissolution and reduction reactions. | Acts as a mixed-type inhibitor, slowing the overall corrosion rate. rspublication.com |
| Increased Surface Resistance | Hinders the charge transfer (electron flow) necessary for corrosion reactions. | Lowers the corrosion current density (icorr). |
This table summarizes the key structural and electronic characteristics of the protective film formed by nickel(II) 3,4,5,6-tetrabromophthalate and their corresponding effects on corrosion inhibition.
Future Perspectives for a Niche Nickel Compound Remain Largely Uncharted
While the broader family of nickel(II) complexes is the subject of extensive research, the specific characteristics and potential of nickel(II) 3,4,5,6-tetrabromophthalate have yet to be explored in depth. Consequently, a detailed projection of its future in specialized areas such as tailored ligand design, mixed-ligand systems, advanced characterization, hybrid materials, and stimulus-responsive properties remains a theoretical exercise. The following sections outline potential, yet currently hypothetical, avenues for future investigation, based on general principles of coordination chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for nickel(2+);3,4,5,6-tetrabromophthalate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a factorial design to evaluate variables like temperature, solvent polarity, and stoichiometric ratios of nickel precursors and 3,4,5,6-tetrabromophthalic acid. Use orthogonal arrays (e.g., Taguchi method) to minimize experimental runs while maximizing data on yield and purity . Monitor reaction progress via FTIR or Raman spectroscopy to track ligand coordination and intermediate formation. For purification, employ recrystallization in aprotic solvents (e.g., DMF) followed by vacuum drying, and validate purity via elemental analysis and HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in a mixed solvent system (e.g., acetonitrile/chloroform). Resolve bond lengths and angles (e.g., Ni–O/Ni–N coordination) using refinement software (e.g., SHELX) .
- Spectroscopy : Use UV-Vis to confirm d-d transitions in the octahedral Ni²⁺ complex. Pair with XPS to verify oxidation states and bromine environment .
- Example Data Table :
| Technique | Key Parameters | Observed Values |
|---|---|---|
| SCXRD | Bond length (Ni–O) | 2.05 Å ± 0.02 |
| UV-Vis | λ_max (d-d transition) | 620 nm (ε = 450 L·mol⁻¹·cm⁻¹) |
| XPS | Br 3d binding energy | 70.2 eV (Br–C) |
Q. How can researchers assess the thermal stability and decomposition pathways of this complex?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres (N₂ vs. O₂) to differentiate between ligand loss (e.g., phthalate decomposition) and nickel oxide formation. Couple with DSC to identify phase transitions and FTIR gas analysis for evolved brominated byproducts (e.g., HBr) .
Advanced Research Questions
Q. What computational methods can elucidate the electronic structure and ligand-field effects in this compound?
- Methodological Answer : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model the Ni²⁺ coordination geometry and bromine substituent effects on frontier orbitals. Compare calculated IR/Raman spectra with experimental data to validate models. Use CASSCF for multiconfigurational analysis of spin states .
Q. How do solvent polarity and counterion selection influence the solubility and reactivity of this complex in catalytic applications?
- Methodological Answer : Design a solvent matrix (e.g., water, DMSO, THF) to measure solubility via gravimetric analysis. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with varying counterions (Cl⁻ vs. NO₃⁻). Use cyclic voltammetry to correlate redox potentials with catalytic efficiency .
Q. What strategies resolve contradictions in reported magnetic properties of nickel-phthalate complexes?
- Methodological Answer : Replicate studies under controlled conditions (e.g., strict anaerobic synthesis to prevent Ni³⁺ formation). Use SQUID magnetometry to measure μ_eff and fit data to the Heisenberg model for antiferromagnetic coupling. Cross-reference with EPR to detect paramagnetic impurities .
Q. How can environmental fate studies be designed to track this compound degradation in aqueous systems?
- Methodological Answer : Simulate aquatic environments using OECD 308/309 guidelines. Employ SPE-LC-MS/MS to quantify degradation products (e.g., debrominated phthalates). Assess microbial degradation via 16S rRNA sequencing of biofilms exposed to the complex .
Data Gaps and Future Directions
- Priority Research Needs :
- Mechanistic Studies : Use stopped-flow kinetics to probe ligand substitution rates in varying pH conditions .
- Toxicity Profiling : Apply high-throughput screening (e.g., zebrafish embryotoxicity assay) to assess ecotoxicological risks .
- Advanced Materials : Explore use in MOFs for bromine capture, leveraging SCXRD and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
